molecular formula C26H49N011S B1163725 N-Acetyl-sulfatide

N-Acetyl-sulfatide

Cat. No.: B1163725
M. Wt: 584
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Sulfatides (B1148509) and their Significance in Biological Systems

Sulfatides, or 3-O-sulfogalactosylceramides, are acidic glycosphingolipids characterized by a sulfate (B86663) group attached to a galactosylceramide. nih.gov They are integral components of the outer leaflet of the plasma membrane in various mammalian cells. nih.govindexcopernicus.com The synthesis of sulfatides begins in the endoplasmic reticulum with the formation of galactosylceramide from ceramide and UDP-galactose, a reaction catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT). nih.gov The precursor, galactosylceramide, is then transported to the Golgi apparatus where it undergoes 3-O-sulfation of the galactose residue by the enzyme cerebroside sulfotransferase (CST) to form the final sulfatide molecule. nih.gov

These molecules are not uniform; they exhibit structural diversity, primarily in the length, and hydroxylation of their fatty acid chains and sphingosine (B13886) bases. researchgate.net This structural variability contributes to their wide range of biological functions.

Key Biological Roles of Sulfatides:

Nervous System: Sulfatides are exceptionally abundant in the myelin sheath, the protective covering of nerve fibers, produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). nih.govindexcopernicus.com They constitute about 4% of the total lipids in myelin and are crucial for its proper structure and function. nih.gov Research on mice lacking the CGT enzyme has demonstrated the essential role of sulfatides in maintaining the integrity of the myelin sheath. nih.govindexcopernicus.com Alterations in sulfatide metabolism are linked to several neurological disorders, including metachromatic leukodystrophy (MLD), Parkinson's disease, and Alzheimer's disease. nih.govresearchgate.net

Immune System Modulation: Sulfatides are involved in the immune system, where they can be recognized by certain T cells. nih.gov They also act as ligands for selectins, a class of cell adhesion molecules, playing a role in processes like lymphocyte homing and monocyte adhesion. ucl.ac.uk

Other Biological Processes: Beyond the nervous and immune systems, sulfatides are found in significant amounts in the kidneys, gastrointestinal tract, and pancreatic islets. nih.govindexcopernicus.comimrpress.com They are implicated in a variety of physiological processes including insulin (B600854) secretion, platelet aggregation, and host-pathogen interactions. researchgate.netucl.ac.ukimrpress.com

Historical Perspective of Sulfatide Research and its Evolving Academic Focus

The journey of sulfatide research began in 1884 when Johann Ludwig Wilhelm Thudichum first isolated a sulfoglycolipid from the human brain, which he named "sulfatide". nih.gov For a long time, research was primarily focused on the structural characterization and the prominent role of sulfatides as major components of the myelin sheath.

The focus of sulfatide research has significantly broadened over the decades. Initially centered on their structural role in myelin, the field has evolved to explore their diverse functions in cellular signaling, cell adhesion, and immune recognition. The discovery of their involvement in the pathogenesis of lysosomal storage diseases, particularly metachromatic leukodystrophy (MLD), marked a significant shift towards clinical and translational research. nih.govfrontiersin.org MLD is caused by a deficiency of the enzyme arylsulfatase A, leading to the accumulation of sulfatides and severe demyelination. researchgate.net

More recently, research has delved into the specific roles of different sulfatide isoforms and their interactions with a variety of proteins. frontiersin.org The understanding of sulfatide metabolism has also advanced, with the identification and characterization of the key enzymes involved in their synthesis and degradation, such as CGT and CST. nih.govjneurosci.org The development of sophisticated analytical techniques, like mass spectrometry, has enabled a more detailed analysis of the complex diversity of sulfatide species in different tissues and disease states. frontiersin.org This has opened new avenues for investigating the specific functions of individual sulfatide variants, including N-Acetyl-sulfatide, and their potential as biomarkers for various diseases.

Properties

Molecular Formula

C26H49N011S

Molecular Weight

584

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C2:0-Sulfatide;  N-Acetyl-sphingosyl-beta-D-galactoside-3-sulfate

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Sulfatides

De Novo Synthesis Pathways of Sulfatide Precursors

The journey of sulfatide biosynthesis begins with the de novo synthesis of its precursor, galactosylceramide. This process originates in the endoplasmic reticulum and involves the sequential action of several enzymes to assemble the basic ceramide backbone and attach the initial galactose moiety.

A pivotal enzyme in this pathway is UDP-galactose:ceramide galactosyltransferase (CGT), also known as UGT8. This enzyme catalyzes the transfer of galactose from a high-energy donor, UDP-galactose, to a ceramide molecule. This reaction results in the formation of galactosylceramide, the direct precursor for sulfatide synthesis. The activity of CGT is a critical regulatory point in the production of galactosylceramides and, consequently, sulfatides (B1148509). The expression of the gene encoding CGT is particularly high in oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively.

The initial steps of ceramide synthesis occur on the cytosolic face of the endoplasmic reticulum (ER). Serine and palmitoyl-CoA are condensed to form 3-ketosphinganine, which is then reduced to sphinganine (B43673). A fatty acyl-CoA is subsequently attached to sphinganine to form dihydroceramide (B1258172). Finally, a desaturase introduces a double bond into the dihydroceramide backbone to yield ceramide. Once synthesized, ceramide serves as the substrate for CGT, which is an integral membrane protein of the ER. The catalytic domain of CGT faces the lumen of the ER, indicating that the galactosylation of ceramide occurs within this compartment.

Role of UDP-galactose:ceramide galactosyltransferase (CGT) in Galactosylceramide Formation

Sulfatide Synthesis from Galactosylceramide

Following the formation of galactosylceramide in the endoplasmic reticulum, the molecule is transported to the Golgi apparatus for the final step in sulfatide biosynthesis: the addition of a sulfate (B86663) group.

The enzyme responsible for the sulfation of galactosylceramide is 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST), also known as galactosylceramide sulfotransferase (GAL3ST). CST catalyzes the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3'-hydroxyl group of the galactose residue of galactosylceramide. This reaction yields the final sulfatide molecule. The availability of PAPS and the expression level of the CST gene are key factors in regulating the rate of sulfatide synthesis.

The terminal sulfation of galactosylceramide takes place within the lumen of the Golgi apparatus, specifically in the trans-Golgi network. Galactosylceramide is transported from the ER to the Golgi, where it encounters CST. The localization of CST to the Golgi is crucial for the spatial segregation of the final step of sulfatide synthesis. This compartmentalization allows for the efficient sulfation of the precursor molecule before the newly synthesized sulfatides are sorted and transported to their final destinations, primarily the plasma membrane.

Function of 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST)

Catabolism and Degradation Pathways of Sulfatides

The breakdown of sulfatides is as critical as their synthesis for maintaining appropriate levels in the cell. This catabolic process occurs primarily in the lysosomes and involves the sequential removal of the sulfate and galactose moieties. The initial and rate-limiting step in sulfatide degradation is the desulfation of the molecule by the enzyme arylsulfatase A (ARSA). ARSA hydrolyzes the sulfate ester bond on the galactose residue, converting sulfatide back to galactosylceramide.

Following desulfation, the resulting galactosylceramide is further broken down by the enzyme galactosylceramidase (GALC), which cleaves the galactose unit, leaving a ceramide molecule. Finally, ceramidase can hydrolyze the ceramide into a fatty acid and a sphingosine (B13886) base. Deficiencies in the ARSA enzyme lead to a lysosomal storage disorder known as metachromatic leukodystrophy, where undigested sulfatides accumulate to toxic levels, primarily affecting the white matter of the nervous system.

Lysosomal Hydrolysis by Arylsulfatase A (ARSA)

The principal enzyme responsible for the initial step in sulfatide degradation is Arylsulfatase A (ARSA). caymanchem.commedlineplus.gov This lysosomal hydrolase specifically catalyzes the cleavage of the sulfate group from the galactose moiety of sulfatides, producing galactosylceramide. frontiersin.orgnih.gov The enzymatic activity of ARSA is optimal at an acidic pH of 4.5, characteristic of the lysosomal environment. uniprot.org

A critical feature for ARSA's catalytic function is a unique post-translational modification where a specific cysteine residue is converted to Cα-formylglycine (FGly). elabscience.comuniprot.orggoogle.com This modification is essential for the enzyme's activity, and its failure leads to a non-functional protein. google.com The ARSA enzyme is encoded by the ARSA gene, and mutations in this gene can lead to a significant reduction or complete loss of its activity. medlineplus.gov Such a deficiency results in the lysosomal accumulation of sulfatides, which is the hallmark of a severe neurodegenerative disorder known as Metachromatic Leukodystrophy (MLD). caymanchem.commedlineplus.gov

Role of Sphingolipid Activator Protein B (SapB) in Sulfatide Presentation

The enzymatic action of ARSA on membrane-bound sulfatides is not a solitary event. It requires the assistance of a small, non-enzymatic protein called Sphingolipid Activator Protein B, also known as Saposin B (SapB). pnas.orgacs.org SapB functions as a lipid transfer protein, extracting sulfatide molecules from the lysosomal membrane and presenting them to the active site of ARSA. acs.orgresearchgate.net This process is crucial because it makes the lipid substrate accessible to the soluble ARSA enzyme. nih.gov

SapB is one of four saposins (A, B, C, and D) derived from a single precursor protein called prosaposin. pnas.org While all saposins are involved in glycosphingolipid metabolism, SapB has a specific and dominant role in facilitating the degradation of sulfatides. pnas.orgoup.com A deficiency in SapB, due to mutations in the PSAP gene, also leads to the accumulation of sulfatides and a clinical picture resembling MLD, highlighting its indispensable role in this metabolic pathway. frontiersin.orgontosight.ai Structurally, SapB forms a dimeric, shell-like structure that encloses a large hydrophobic cavity, enabling it to bind and solubilize the lipid. acs.orgoup.com

Alternative Sulfatase-Independent Degradation Mechanisms

While the ARSA-mediated pathway is the primary route for sulfatide degradation, some evidence suggests the existence of alternative, sulfatase-independent mechanisms. Research in a neuroblastoma cell line has indicated a potential pathway for the direct conversion of endocytosed sulfatide to ceramide without prior desulfation. nih.gov However, this pathway is considered minor and cannot compensate for a deficiency in ARSA activity, as evidenced by the severe pathology of MLD. nih.govgoogle.com Further research is needed to fully elucidate the significance and mechanisms of any such alternative degradation routes.

Regulation of Sulfatide Metabolism

The cellular levels of sulfatides are tightly controlled through the regulation of the enzymes involved in their synthesis and degradation. This regulation occurs at multiple levels, including transcriptional and post-translational control, and is influenced by various cellular signaling pathways.

Influence of Cellular Signaling Pathways on Sulfatide Levels

Cellular signaling pathways play a significant role in modulating sulfatide metabolism. For example, in certain cancer cell lines, the activity of cerebroside sulfotransferase (CST), the enzyme that synthesizes sulfatide, is elevated through a signaling cascade involving protein kinase C, tyrosine kinases, and Ras. nih.gov This can be triggered by growth factors like epidermal growth factor (EGF) and hepatocyte growth factor (HGF), as well as the cytokine TNF-α. wikipedia.orgnih.gov

Conversely, signaling pathways can also influence sulfatide degradation. Peroxisome proliferator-activated receptor α (PPARα), a key transcription factor in lipid metabolism, has been shown to increase sulfatide synthesis by enhancing CST activity. researchgate.net Studies on mice with central nervous system-specific sulfatide deficiency have revealed that the loss of sulfatide can trigger neuroinflammation and activate signaling pathways such as MAPK and NF-κB in a sex-dependent manner. mdpi.com This indicates a complex interplay between sulfatide levels and inflammatory signaling in the brain.

Biological Roles and Functional Mechanisms of Sulfatides

Sulfatides (B1148509) in Nervous System Function and Development

Sulfatides, or 3-O-sulfogalactosylceramides, are a major component of the myelin sheath in both the central nervous system (CNS) and peripheral nervous system (PNS). wikipedia.orgindexcopernicus.comnih.gov They are synthesized predominantly by oligodendrocytes in the CNS and Schwann cells in the PNS. wikipedia.orgindexcopernicus.comnih.govnih.gov Their presence is crucial for a wide range of neurological functions, from maintaining the structural integrity of myelin to modulating complex signaling pathways. wikipedia.orgresearchgate.net

Myelin Sheath Integrity and Organization

Sulfatides are integral to the proper structure and function of the myelin sheath, which insulates axons and enables rapid nerve impulse conduction. indexcopernicus.comnih.gov They constitute a significant portion of the total lipids in myelin, accounting for about 4% of its dry weight. nih.gov

Myelin Compaction and Stability: Research using mice deficient in cerebroside sulfotransferase (CST), the enzyme responsible for sulfatide synthesis, has demonstrated that these lipids are essential for the long-term stability and maintenance of myelin. nih.govjneurosci.org While the initial formation of myelin may proceed, its structure degrades over time in the absence of sulfatide, leading to uncompacted myelin and vacuolar degeneration. nih.gov This suggests that sulfatide is critical for sealing the myelin membrane and maintaining its compact, multilayered structure. nih.gov

Interaction with Myelin Proteins: Sulfatides interact with essential myelin proteins, such as Myelin and Lymphocyte Protein (MAL). nih.gov MAL is involved in the transport of proteins and lipids to the myelin membrane, and its association with sulfatide is thought to be important for organizing and stabilizing the glycosphingolipid-rich domains of compact myelin. nih.gov

Regulation of Oligodendrocyte Differentiation and Survival

Oligodendrocytes are the myelin-producing cells of the CNS, and sulfatides play a complex role in their development and survival.

Negative Regulation of Differentiation: Studies have shown that sulfatide acts as a negative regulator of oligodendrocyte terminal differentiation. nih.govnih.gov In mice lacking sulfatide, there is an observed enhancement in the number of terminally differentiated oligodendrocytes. nih.gov This suggests that sulfatide helps to control the timing and extent of oligodendrocyte maturation. nih.gov

Promotion of Survival: Conversely, sulfatides are also involved in promoting the survival of oligodendrocytes. nih.govresearchgate.netresearchgate.net This dual role highlights the intricate regulatory functions of sulfatides in the lifecycle of these critical glial cells.

Glial-Axon Signaling and Ion Channel Localization

The proper functioning of myelinated axons relies on a precise organization of ion channels at distinct domains, such as the nodes of Ranvier. Sulfatides are essential for establishing and maintaining this organization through their role in glial-axon signaling. wikipedia.orgresearchgate.net

Paranodal Junctions: Sulfatides are crucial for the integrity of the paranodal junctions, the regions where the myelin sheath attaches to the axon. jneurosci.orgjneurosci.org These junctions act as a barrier, separating the voltage-gated sodium channels at the node of Ranvier from the potassium channels at the juxtaparanode. jneurosci.org

Ion Channel Clustering: In the absence of sulfatide, the organization of these ion channels is disrupted. jneurosci.orgmdpi.com Studies on CST-deficient mice have shown abnormal localization of sodium and potassium channels, which can impair nerve conduction. wikipedia.orgjneurosci.org For instance, potassium channels have been observed to invade the paranodal region in these mice. mdpi.com Sulfatide is necessary for the stable anchoring of neurofascin 155, a myelin protein that is part of the complex that tethers the myelin sheath to the axon at the paranode. wikipedia.orgmdpi.com This anchoring is critical for maintaining the proper segregation of ion channels. mdpi.com While sulfatide is essential for the long-term maintenance of these channel clusters, it does not appear to be required for their initial formation. jneurosci.org

Modulation of Axon Outgrowth

Sulfatides have been identified as inhibitors of axon outgrowth, a role that has significant implications for nerve regeneration after injury.

Contribution to Regenerative Failure: The inhibitory properties of sulfatide are thought to contribute to the failure of axons to regenerate after injury in the CNS. nih.govnih.gov Myelin from which sulfatide has been removed or blocked is significantly less inhibitory to neurite outgrowth. nih.govnih.gov

Roles in Neural Plasticity and Memory Mechanisms

Emerging research suggests that sulfatides are also involved in higher-order brain functions like neural plasticity and memory. wikipedia.orgresearchgate.net

Learning-Dependent Changes: Studies have shown that levels of non-myelin sulfatides in the brain can change in response to associative learning. nih.gov Specifically, an increase in sulfatide levels has been observed in the frontal lobe of animals that have undergone learning tasks. nih.gov

Synaptic Function: Both cholesterol and sulfatides are important for synaptic plasticity. nih.gov Alterations in the levels of these lipids in neuronal membranes can affect receptor function and synapse formation. nih.gov The observed changes in sulfatide levels with learning suggest a role for this lipid in the molecular mechanisms underlying memory formation. nih.gov

Immunomodulatory Functions of Sulfatides

Beyond the nervous system, sulfatides have significant immunomodulatory functions and can influence the activity of various immune cells. wikipedia.orgindexcopernicus.comnih.gov

Interaction with Selectins: Sulfatides can interact with selectins, a family of cell adhesion molecules. caymanchem.com For example, platelet sulfatides are major ligands for P-selectin, an interaction that is critical for the formation of stable platelet aggregates. indexcopernicus.comnih.gov

Modulation of T-Cell Responses: Sulfatides can suppress the proliferation of T-cells, which play a central role in the adaptive immune response. nih.gov This has been observed in the context of experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis, where the administration of sulfatide can ameliorate the disease. nih.govexlibrisgroup.com

Activation of Natural Killer T (NKT) Cells: Sulfatides are recognized by a subset of NKT cells known as type II NKT cells. nih.govimrpress.com Activation of these cells can lead to a variety of immune responses, including the suppression of pro-inflammatory type I NKT cells. imrpress.com This interaction is being explored for its therapeutic potential in autoimmune and inflammatory diseases. exlibrisgroup.comimrpress.com

Role in Inflammatory Responses: Sulfatides can also act as endogenous stimulators of brain-resident immune cells like microglia and astrocytes. aai.org While transient activation of these cells can be beneficial, chronic activation can contribute to neuroinflammation and neurodegenerative diseases. aai.org

Data Tables

Table 1: Key Research Findings on the Roles of Sulfatides

Biological Role Key Findings Model System/Method
Myelin Integrity Essential for long-term myelin stability and compaction. nih.govCST-deficient mice nih.gov
Oligodendrocyte Regulation Acts as a negative regulator of terminal differentiation. nih.govCST-deficient mice, in vitro and in vivo nih.gov
Glial-Axon Signaling Crucial for maintaining the proper localization of Na+ and K+ ion channels at the nodes of Ranvier. jneurosci.orgCST-deficient mice jneurosci.org
Axon Outgrowth Inhibits neurite outgrowth from retinal ganglion cells. nih.govnih.govIn vitro cell culture nih.govnih.gov
Neural Plasticity Levels of non-myelin sulfatides increase with associative learning. nih.govAnimal models of learning nih.gov
Immunomodulation Suppresses T-cell proliferation and ameliorates experimental autoimmune encephalomyelitis. nih.govexlibrisgroup.comAnimal models, in vitro cell culture nih.govexlibrisgroup.com

Antigen Presentation by CD1 Molecules to NKT Cells (Type I and Type II)

Sulfatides are a class of glycosphingolipids recognized as crucial antigens presented by the CD1 (cluster of differentiation 1) family of molecules to Natural Killer T (NKT) cells. ontosight.aiwikipedia.org Unlike the MHC system which presents peptides, CD1 molecules specialize in presenting lipid and glycolipid antigens to specific T cell populations. vumc.orgnih.gov Sulfatide is considered a promiscuous ligand, capable of binding to multiple human CD1 isoforms, including CD1a, CD1b, CD1c, and CD1d. nih.govfrontiersin.orgrupress.org

CD1d and NKT Cells: The most extensively studied interaction involves the presentation of sulfatide by CD1d molecules. aai.org CD1d-restricted T cells are broadly categorized into two main types:

Type I NKT Cells (invariant NKT or iNKT cells): These cells are characterized by a semi-invariant T cell receptor (TCR) and are potently activated by the foreign glycolipid α-galactosylceramide (αGalCer). aai.org Initially, it was thought that sulfatide did not activate Type I NKT cells. nih.gov However, surprising findings revealed that human Type I NKT cells, but not their mouse counterparts, can directly recognize sulfatide when presented by CD1d. aai.org This species-specific recognition is attributed to the unique positioning of sulfatide's 3-O-sulfated β-galactose headgroup. aai.org Further research has shown that while sulfatide itself primarily activates Type II NKT cells, it can be processed by antigen-presenting cells (APCs) like dendritic cells (DCs). jci.org Within the lysosomal compartments of APCs, the sulfate (B86663) group can be cleaved by the enzyme arylsulfatase A, converting sulfatide into β-galactosylceramide (βGalCer), which can then stimulate Type I NKT cells. jci.org

Type II NKT Cells: This is a more diverse group of NKT cells with varied TCRs. jci.orgfrontiersin.org Sulfatide is a primary and well-established endogenous (self) antigen for Type II NKT cells in both mice and humans. aai.orgnih.gov Activation of Type II NKT cells by sulfatide is a key regulatory mechanism in the immune system. frontiersin.org The crystal structure of the mouse CD1d-sulfatide complex reveals how the lipid portion of sulfatide, comprising a sphingosine (B13886) base and a long fatty acid chain, anchors within the hydrophobic grooves of the CD1d molecule. nih.govnih.gov This binding positions the sulfated galactose headgroup to be exposed on the surface, where it can be recognized by the TCR of a Type II NKT cell. nih.govnih.gov

The interaction between the sulfatide-CD1d complex and the NKT cell TCR has a lower affinity compared to the benchmark αGalCer-CD1d interaction with iNKT cells. aai.org This suggests a more nuanced or regulatory signaling outcome. Furthermore, for presentation to occur, sulfatide can be carried by apolipoprotein E (ApoE) in the cerebrospinal fluid, captured by APCs, and then loaded onto CD1d molecules. aai.org

Presentation by Group 1 CD1 Molecules (CD1a, CD1b, CD1c): In humans, sulfatide is not limited to presentation by CD1d. It can also be presented by Group 1 CD1 molecules (CD1a, CD1b, and CD1c) to other T cell populations, including αβ T cells and γδ T cells. nih.govaai.orgresearchgate.net The ability of sulfatide to bind to different CD1 isoforms, which sample lipids from distinct cellular compartments, highlights its broad role in lipid-based immune surveillance. frontiersin.orgnih.gov For instance, CD1a-restricted T cells have been shown to respond to sulfatide species with longer acyl chains (e.g., C24). researchgate.net

Table 1: Sulfatide Presentation by CD1 Isotypes and NKT Cell Reactivity

CD1 Isotype Presenting Cell Type (Examples) Responding T Cell Type Key Findings & Citations
CD1d (Group 2) Dendritic Cells, B Cells, Macrophages Type II NKT Cells Primary endogenous ligand; activation leads to immunoregulatory functions. aai.orgnih.govfrontiersin.org
Type I NKT Cells (Human) Direct but low-affinity recognition by human iNKT cells; not observed in mice. aai.org
Type I NKT Cells (Mouse) Activated by sulfatide after lysosomal processing into β-galactosylceramide. jci.org
CD1a (Group 1) Langerhans Cells, Dendritic Cells αβ T Cells T cell response is sensitive to the length of the sulfatide's acyl chain. nih.govresearchgate.net
CD1b (Group 1) Dendritic Cells αβ T Cells Sulfatide is a known ligand, contributing to a broad range of lipid antigen presentation. rupress.orgresearchgate.net

| CD1c (Group 1) | B Cells, Dendritic Cells | αβ T Cells, γδ T Cells | Sulfatide is one of several self-lipids presented by CD1c. nih.govaai.org |

Impact on T-cell Activation and Proliferation

The presentation of sulfatide by CD1 molecules has significant consequences for the activation and proliferation of T-cell subsets, particularly NKT cells. The outcome of this activation is often immunomodulatory, creating a balance between pro- and anti-inflammatory responses.

Activation of Type II NKT cells by sulfatide generally leads to a regulatory or suppressive immune response. frontiersin.orgnih.gov Studies have consistently shown that sulfatide-activated Type II NKT cells can inhibit the activity of other immune cells, including pathogenic Type I NKT cells and conventional T cells (CD4+ and CD8+). frontiersin.orgnih.gov This suppressive function is critical in preventing autoimmunity. For example, in mouse models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, administration of sulfatide ameliorates the disease by activating these regulatory Type II NKT cells. researchgate.net The proliferation and cytokine secretion in response to sulfatide are generally lower in magnitude compared to the potent response of Type I NKT cells to αGalCer, suggesting a more modulatory role. rupress.org

Conversely, the interaction of sulfatide with Type I NKT cells is more complex. As mentioned, direct recognition by human Type I NKT cells is possible but has a low affinity. aai.org A more prominent pathway involves the competition between sulfatide and other activating lipids for binding to CD1d. oup.com Sulfatide can compete with the potent Type I NKT cell agonist αGalCer for loading onto CD1d molecules within antigen-presenting cells. oup.com This competition effectively reduces the presentation of αGalCer, leading to decreased activation, proliferation, and IFN-γ production by Type I NKT cells. oup.com Therefore, sulfatide can indirectly suppress Type I NKT cell responses by acting as a competitive inhibitor for CD1d binding. oup.com

Engagement with Innate Immune Receptors

Beyond the CD1-TCR axis, sulfatides can also engage with receptors of the innate immune system, most notably Toll-like receptor 4 (TLR4). researchgate.netfrontiersin.org TLR4 is a pattern recognition receptor famous for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering strong inflammatory responses.

Research indicates that sulfatide can act as an endogenous ligand for the TLR4-MD2 complex. frontiersin.org However, its effect appears to be dependent on the specific isoform of sulfatide, particularly the length of its fatty acid chain. For example, C24-sulfatide, a long-chain isoform, has been shown to activate TLR4 in dendritic cells. frontiersin.org In contrast, other studies suggest that this same long-chain sulfatide can impair the LPS-mediated inflammatory response by interfering with TLR4's localization into lipid rafts, supporting an anti-inflammatory role. frontiersin.org This suggests that sulfatide's interaction with TLR4 is not a simple activation but a complex modulation that may depend on the cellular context and the specific molecular structure of the sulfatide species involved.

Anti-inflammatory Properties and Cytokine Modulation

A central theme of sulfatide's immunological role is its ability to modulate cytokine production, often tipping the balance towards an anti-inflammatory or regulatory state. This is primarily achieved through the activation of Type II NKT cells.

Upon activation by sulfatide, Type II NKT cells can produce a range of cytokines, with a notable outcome being the secretion of Interleukin-10 (IL-10). frontiersin.org IL-10 is a potent anti-inflammatory cytokine that can suppress the function of various immune cells. This sulfatide-induced IL-10 secretion can, in turn, inhibit the pro-inflammatory actions of Type I NKT cells and other pathogenic T cells. frontiersin.org

Furthermore, the activation of Type II NKT cells by sulfatide can exert a cross-regulatory effect on Type I NKT cells, leading to their inactivation or anergy. nih.gov This is associated with a significant reduction in the secretion of pro-inflammatory cytokines like IFN-γ by Type I NKT cells. nih.govoup.com This mechanism is protective in models of inflammatory liver injury, where Type I NKT cells are pathogenic and sulfatide-reactive Type II NKT cells are protective. nih.gov

In some contexts, however, sulfatide can also promote inflammation. When released in abnormal amounts, such as in demyelinating regions of the brain, sulfatide can act as an endogenous danger signal, stimulating microglia and astrocytes to produce pro-inflammatory mediators. aai.org

Table 2: Cytokine Modulation by Sulfatide-Activated NKT Cells

Activating Ligand Responding Cell Primary Cytokine Response Functional Outcome & Citations
Sulfatide Type II NKT Cells ↑ IL-10 Suppression of autoimmune/inflammatory responses. frontiersin.org
↓ (Indirectly) IFN-γ from Type I NKT cells Cross-regulation and inhibition of pro-inflammatory Type I NKT cells. nih.govoup.com
α-GalCer Type I NKT Cells ↑ IFN-γ, ↑ IL-4 Potent, broad-spectrum immune activation (pro-inflammatory and helper functions). aai.org

| Sulfatide (as competitor) | Type I NKT Cells | ↓ IFN-γ (in response to αGalCer) | Reduced pro-inflammatory response due to competition for CD1d binding. oup.com |

Sulfatide-Reactive Autoantibodies in Autoimmunity

The presence of sulfatide in the myelin sheath makes it a potential target for the immune system in autoimmune diseases affecting the nervous system. ontosight.ai Autoantibodies directed against sulfatide have been detected in the serum of patients with several autoimmune conditions.

In Multiple Sclerosis (MS) , a chronic inflammatory demyelinating disease of the central nervous system, anti-sulfatide antibodies are frequently found. ontosight.aiaai.org The breakdown of myelin can expose sulfatide, leading to its recognition by the immune system and the subsequent production of these autoantibodies.

Similarly, elevated levels of anti-sulfatide antibodies are a diagnostic marker in some patients with Type 1 Diabetes . wikipedia.org While the primary target in Type 1 Diabetes is the insulin-producing beta cells of the pancreas, these cells also express sulfatide on their surface, which may become a target for the autoimmune attack. wikipedia.org

The accumulation of sulfatide-reactive T cells has also been observed in the central nervous system during autoimmune demyelination, suggesting that both cellular and humoral (antibody-mediated) responses to sulfatide play a role in the pathology of these diseases. rupress.org

Sulfatides in Hemostasis and Thrombosis

In addition to their roles in the immune system, sulfatides are involved in the complex processes of hemostasis (the cessation of bleeding) and thrombosis (the formation of blood clots). wikipedia.org They are present on the surface of platelets and can interact with several key proteins involved in the coagulation cascade. wikipedia.orgfrontiersin.org

Interaction with Platelet Adhesion Molecules (e.g., P-selectin)

Beyond P-selectin, sulfatides have been shown to interact with other components of the coagulation system, further highlighting their importance in hemostasis. frontiersin.org

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation / Synonym Class
Sulfatide 3-O-sulfogalactosylceramide, SM4 Sulfoglycosphingolipid
α-Galactosylceramide αGalCer, KRN7000 Glycosphingolipid
β-Galactosylceramide βGalCer Glycosphingolipid
Lipopolysaccharide LPS Lipoglycan
Interleukin-10 IL-10 Cytokine
Interferon-gamma IFN-γ Cytokine
Apolipoprotein E ApoE Protein

Mechanisms of Platelet Aggregation Modulation

Sulfatides play a significant role in hemostasis and thrombosis by modulating platelet aggregation. caymanchem.comnih.gov They are expressed on the surface of platelets and function as a primary ligand for P-selectin, a cell adhesion molecule. nih.govnih.govcaymanchem.com This interaction is critical for the formation and stabilization of platelet aggregates. nih.govnih.govcaymanchem.com The process involves platelets expressing sulfatides adhering to P-selectin, and conversely, platelets expressing P-selectin binding to sulfatides. caymanchem.comahajournals.org

The mechanism can be described as a positive feedback loop; sulfatides activate platelets, which leads to an increased expression of P-selectin and activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) complex on the platelet surface. ahajournals.org This activation potentiates further platelet aggregation. ahajournals.org Studies have shown that sulfatides can induce the aggregation of washed platelets in a dose-dependent manner and enhance aggregation in platelet-rich plasma. ahajournals.org The inhibition of the sulfatide-P-selectin interaction, either through anti-P-selectin antibodies or sulfatide antagonists like recombinant malaria circumsporozoite protein, leads to the disaggregation of platelet aggregates, highlighting the necessity of this bond for aggregate stability. nih.govahajournals.org

Furthermore, platelet adhesion to sulfatides is mediated by both von Willebrand factor (vWf) dependent and independent pathways. thieme-connect.com A significant portion of this adhesion (50-75%) relies on vWf, as platelets from individuals with severe von Willebrand's disease show poor adhesion to sulfatides, which can be restored by adding vWf. thieme-connect.com

Contrasting Effects of Lyso-sulfatide and N-Acetyl-sulfatide on Coagulation Factors (e.g., Factor Xa Inhibition by Lyso-sulfatide)

While sulfatides are involved in platelet aggregation, their derivatives can exhibit contrasting effects on the coagulation cascade. Specifically, lyso-sulfatide (sulfogalactosyl sphingosine) and this compound demonstrate markedly different activities regarding coagulation factors.

Lyso-sulfatide functions as a potent anticoagulant. nih.govresearchgate.net It achieves this by inhibiting the prothrombinase complex, specifically by binding to Factor Xa (fXa). nih.gov This interaction inhibits the activation of prothrombin to thrombin. nih.govresearchgate.net The anticoagulant effect of lyso-sulfatide is dependent on its free primary amine group on the sphingosine moiety. nih.gov

In stark contrast, This compound is not an anticoagulant. nih.govresearchgate.net Research comparing lyso-sulfatide with its N-acetylated analog showed that the acetylation of the amine group completely abrogates the inhibitory effect on the prothrombinase complex. nih.gov This indicates that the free amine group is essential for the anticoagulant properties of lyso-sulfatide, and its modification in this compound prevents the inhibition of Factor Xa. nih.gov This structural difference underscores a significant functional divergence between these two closely related compounds.

FeatureLyso-sulfatideThis compound
Effect on Coagulation Anticoagulant nih.govresearchgate.netNot anticoagulant nih.govresearchgate.net
Mechanism Inhibits prothrombinase complex by binding Factor Xa nih.govDoes not inhibit Factor Xa nih.gov
Key Structural Requirement Free primary amine group nih.govLacks a free primary amine group (acetylated) nih.gov

Host-Pathogen Recognition and Interaction

Sulfatides on host cell surfaces serve as crucial recognition sites and receptors for a variety of pathogens, including viruses, bacteria, and parasites, facilitating their adhesion and subsequent infection. nih.govucl.ac.ukresearchgate.netfrontiersin.org

Viral Binding and Replication Mechanisms (e.g., Influenza Virus, HIV-1)

Sulfatides are involved in the life cycles of several viruses.

Influenza Virus: Both Influenza A and B viruses bind to sulfatide. wikipedia.orgmdpi.comnih.gov This binding occurs via the viral hemagglutinin (HA) glycoprotein. jst.go.jpjst.go.jp However, sulfatide does not primarily function as a receptor for viral entry, a role typically held by sialic acids. jst.go.jpjst.go.jp Instead, the interaction between nascent HA on the surface of an infected cell and cellular sulfatide acts as a switch that enhances viral replication. jst.go.jpjst.go.jp This binding triggers a signaling cascade that promotes the nuclear export of viral ribonucleoprotein (vRNP) complexes, which is a critical step for the assembly of new progeny viruses. mdpi.comjst.go.jp

HIV-1: The Human Immunodeficiency Virus 1 (HIV-1) envelope glycoprotein gp120 binds to sulfatide. ahajournals.orgwikipedia.org While this binding occurs with high affinity, it does not lead to viral fusion and entry into the host cell. wikipedia.org Consequently, sulfatide is not considered a functional receptor for HIV-1 infection. wikipedia.org Instead, it may act as a competitive inhibitor, sequestering gp120 and potentially hindering its binding to functional receptors like Galactosylceramide (GalCer) on CD4-negative cells. wikipedia.org

Bacterial Adhesion and Infection Pathways (e.g., Helicobacter pylori)

Sulfatides are key receptors for bacterial adhesion to host tissues, which is often the first step in establishing an infection. nih.govresearchgate.net

Helicobacter pylori: This bacterium, a major cause of gastritis and stomach ulcers, adheres to the gastric mucosa. caymanchem.com Sulfatides present on gastric cancer cells and in the gastric mucosa serve as major receptors for H. pylori adhesion. nih.gov Studies using a gastric cancer cell line demonstrated that monoclonal anti-sulfatide antibodies markedly reduce H. pylori adhesion, confirming the role of sulfatide as a primary attachment site. nih.gov

Other Bacteria: Various other bacteria utilize sulfatides for colonization. These include Bordetella pertussis (the causative agent of whooping cough), Mycoplasma pneumoniae, and certain strains of enterotoxigenic E. coli, which all bind to sulfatides present on the mucosal surfaces of the respiratory or gastrointestinal tracts. wikipedia.orgresearchgate.netnih.gov

Parasitic Recognition (e.g., Malaria Sporozoites)

Sulfatides also play a role in infections caused by parasites. They have been identified as providing a binding site for malaria sporozoites (Plasmodium species). caymanchem.comahajournals.org The circumsporozoite protein of the malaria parasite contains a thrombospondin-like sulfatide-binding domain, which is used by the sporozoite to invade host hepatocytes. tandfonline.com This interaction is a critical step in the parasite's life cycle.

PathogenHost Receptor/MoleculeRole of Sulfatide Interaction
Influenza Virus Hemagglutinin (HA) jst.go.jpEnhances viral replication by promoting nuclear export of vRNP mdpi.comjst.go.jp
HIV-1 Glycoprotein gp120 wikipedia.orgBinds virus but does not mediate entry; acts as a non-functional receptor wikipedia.org
Helicobacter pylori Bacterial AdhesinsFacilitates adhesion to gastric mucosal cells caymanchem.comnih.gov
Malaria Sporozoites Circumsporozoite Protein tandfonline.comMediates binding and invasion of hepatocytes tandfonline.com

Cellular and Membrane Biology Roles

Beyond their roles in coagulation and pathogen interactions, sulfatides are fundamental components of cellular membranes with diverse structural and functional responsibilities. ucl.ac.ukwikipedia.org They are particularly enriched in the myelin sheath of the nervous system, where they constitute a significant portion of the total lipids. nih.govaai.org

Sulfatides are critical for the proper structure and function of myelin. nih.gov They are involved in the maintenance of the myelin sheath, influencing membrane dynamics by participating in the sorting and lateral assembly of myelin proteins and ion channels. ucl.ac.ukucl.ac.uk Their presence is essential for the correct formation of axo-glial junctions at the nodes of Ranvier, which are crucial for rapid nerve impulse conduction. ucl.ac.ukucl.ac.uk

In a broader context, sulfatides contribute to general membrane functions such as protein trafficking and cell-cell adhesion. wikipedia.orgaai.org They are also known to interact with specific proteins to form specialized membrane microdomains known as lipid rafts. imrpress.comimrpress.com These rafts are platforms that concentrate specific proteins and lipids, thereby facilitating cellular signaling processes. imrpress.comimrpress.com The ability of sulfatides to organize membrane components underscores their importance in maintaining cellular integrity and function. researchgate.net

Involvement in Membrane Fluidity and Lipid Raft Formation

Sulfatides are key players in the organization of membrane microdomains known as lipid rafts. frontiersin.org These specialized regions, enriched in glycosphingolipids and cholesterol, serve as platforms for signal transduction and protein trafficking. frontiersin.org Sulfatides, along with galactosylceramides, constitute the major glycosphingolipids in myelin, where they facilitate lateral carbohydrate-carbohydrate interactions essential for the organization of these rafts. frontiersin.org

The presence of the negatively charged sulfate group on the galactose headgroup of sulfatide can perturb the packing arrangement within the membrane due to lateral charge repulsion. frontiersin.org However, this charge is also crucial for interactions. For instance, the formation of myelin membrane microdomains is believed to be stabilized by the association of the protein MAL (myelin and lymphocyte protein) with sulfatides, which helps to organize and stabilize these glycosphingolipids. wikipedia.orgnih.gov This organization is critical for sealing the myelin membrane and maintaining its proper structure. nih.gov It has also been proposed that interactions with calcium ions, serving as a bridge, could contribute to myelin membrane adhesion by clustering glycosphingolipids. nih.gov

Alterations in sulfatide levels within lipid rafts have been linked to neurodegenerative diseases. For example, a reduction in sulfatide has been observed in lipid rafts isolated from the frontal cortex of Parkinson's disease patients. frontiersin.org

Regulation of Protein Trafficking and Vesicle Transport

Sulfatides play a significant role in the sorting and transport of proteins and lipids to their correct cellular destinations. Research in enterocyte-like cells has shown that galectin-4, a lectin, interacts with sulfatides that have long-chain hydroxylated fatty acids. rupress.org This interaction is proposed to be functional in clustering lipid rafts to form transport carriers for apical delivery of membrane components. rupress.org In cells depleted of galectin-4, apical membrane markers accumulate intracellularly, indicating a disruption in trafficking. rupress.org

In the nervous system, sulfatides are involved in the vesicular transport of myelin components. wikipedia.orgnih.gov The protein MAL is thought to participate in the transport of sulfatide and other myelin lipids to the myelinating membrane. wikipedia.org Studies tracking the synthesis and movement of sulfatides in the brain indicate they are synthesized in the Golgi-endoplasmic reticulum complex and then transferred in vesicles to the myelin membranes. nih.gov Some research suggests a functional association with lysosomes in this vesicular transport process. nih.gov

Cell-Cell Adhesion and Aggregation Mechanisms

Sulfatides function as important molecules in cell adhesion by interacting with various cell adhesion molecules, including selectins, laminin, and thrombospondin. nih.govcaymanchem.com This interaction is crucial for processes like hemostasis and immune responses.

A key example is the role of sulfatides in platelet aggregation. The interaction between P-selectin on one platelet and sulfatide on another is vital for stable platelet adhesion and the formation of aggregates during blood clotting and thrombosis. nih.govcaymanchem.com This sulfatide/P-selectin interaction is considered significant in both hemostasis and the pathogenesis of thrombosis. nih.govcaymanchem.com

Furthermore, sulfatides are involved in the adhesion of pathogens. For instance, the bacterium Helicobacter pylori, linked to gastric cancer, has been shown to bind specifically to sulfatides on gastric mucosal cells. asm.org

Intracellular Signaling Pathways Mediated by Sulfatides

Sulfatides participate in various intracellular signaling events. In neutrophils, they can induce signaling through an L-selectin-dependent pathway. caymanchem.com This interaction highlights their role in modulating immune cell function.

Conversely, sulfatides can also act as inhibitors of signaling pathways. In human polymorphonuclear leukocytes, sulfatides have been found to suppress the synthesis of leukotrienes by directly inhibiting the enzyme 5-lipoxygenase and preventing its translocation to the nuclear envelope. caymanchem.com In the central nervous system, sulfatide has been identified as a novel inhibitor of axon outgrowth associated with myelin, a process that may involve the Rho signaling pathway. jneurosci.orgnih.gov Interestingly, the inhibitory function on neurite outgrowth requires a fatty acid chain; synthetic this compound, which lacks this long chain, does not inhibit outgrowth. jneurosci.orgnih.gov

Sulfatides in Endocrine System Regulation

Beyond the nervous and immune systems, sulfatides are critically involved in the function of the endocrine system, particularly in the pancreas. They are present in the secretory granules and on the surface of pancreatic beta-cells, where they play a direct role in insulin (B600854) secretion and are implicated in the pathology of diabetes. nih.govnih.gov

Role in Pancreatic Beta-Cell Function and Insulin Secretion

Sulfatides are integral to the machinery of insulin secretion. Research has demonstrated that they can modulate the activity of ATP-sensitive potassium (KATP) channels in beta-cells. nih.govnih.gov By activating these channels, sulfatide can inhibit glucose-stimulated insulin release in a concentration-dependent manner. nih.gov

However, the role of sulfatide is complex. While it can inhibit the initial steps of insulin secretion by affecting KATP channels, it has also been shown to stimulate the final step of Ca²⁺-dependent exocytosis, which is the fusion of insulin-containing granules with the cell membrane. nih.gov This suggests sulfatide has a dual role, fine-tuning the secretory capacity of individual beta-cells. nih.gov

Furthermore, sulfatides act as non-protein chaperones for insulin. They promote the proper folding of proinsulin and help preserve insulin crystals within the secretory granules. nih.gov The C16:0 isoform of sulfatide is particularly effective in preserving insulin crystals. nih.gov Sulfatides also facilitate the rapid monomerization of insulin upon secretion from beta-cells. nih.gov

Aspect of Beta-Cell FunctionRole of SulfatideSpecific Isoform/MechanismReference
Insulin Secretion RegulationInhibits glucose-induced insulin releaseActivation of ATP-sensitive K+ (KATP) channels nih.gov
ExocytosisStimulates Ca2+-dependent exocytosisActs on the final fusion step of secretory granules nih.gov
Proinsulin FoldingPromotes folding, acts as a molecular chaperoneOne of the first examples of a non-protein chaperone nih.gov
Insulin Crystal PreservationDramatically improves preservation of insulin crystalsC16:0 isoform is highly effective nih.gov
Insulin MonomerizationFacilitates instant monomerization during secretionPrepares insulin for action upon release nih.gov

Pathways Linking Sulfatides to Diabetes Pathogenesis (Mechanistic Insights)

Alterations in sulfatide metabolism and levels are strongly linked to the pathogenesis of both type 1 and type 2 diabetes.

Type 1 Diabetes: In type 1 diabetes, an autoimmune disease, autoantibodies against sulfatides are frequently found in the serum of newly diagnosed patients. nih.govfrontiersin.org These anti-sulfatide antibodies can inhibit insulin secretion and exocytosis from beta-cells, contributing to the dysfunction seen in the disease. nih.gov Furthermore, reduced expression of enzymes involved in sulfatide synthesis and consequently lower levels of sulfatide have been found in the islets of patients, suggesting that a decrease in sulfatide promotes beta-cell damage. frontiersin.org Treatment of non-obese diabetic (NOD) mice with sulfatide has been shown to reduce the incidence of diabetes, partly by inhibiting insulitis through an anti-inflammatory effect mediated by L-selectin. nih.gov Specifically, the C24:0 isoform of sulfatide may protect beta-cells from autoimmune attacks. nih.gov

Pathological Implications and Mechanistic Involvement of Sulfatides

Dysregulation of Sulfatide Metabolism in Lysosomal Storage Disorders

Lysosomal storage disorders are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes. This accumulation leads to cellular dysfunction and clinical abnormalities.

Metachromatic Leukodystrophy (MLD) as a Model of Sulfatide Accumulation

Metachromatic Leukodystrophy (MLD) serves as a primary example of a disease caused by impaired sulfatide metabolism. wikipedia.org MLD is an autosomal recessive lysosomal storage disorder resulting from the deficiency of the enzyme arylsulfatase A (ARSA). caymanchem.comcrisprmedicinenews.com In rare cases, it can also be caused by a deficiency in saposin B, a protein required for ARSA to access sulfatide. wikipedia.orgcrisprmedicinenews.com The lack of functional ARSA leads to a failure in the degradation of sulfatides (B1148509), causing them to accumulate to toxic levels within the lysosomes of various cells. crisprmedicinenews.com This accumulation is most prominent in the myelin-producing cells of the nervous system—oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). wikipedia.orguwo.ca However, sulfatides also build up in astrocytes, some neurons, microglia, and cells of visceral organs like the kidneys and gallbladder. caymanchem.comfrontiersin.orgresearchgate.net

Mechanisms of Demyelination and Neurodegeneration in MLD

The hallmark of MLD is progressive demyelination and neurodegeneration, although the precise mechanisms are still under investigation. wikipedia.orgnih.govgpnotebook.com The accumulation of sulfatides is believed to destabilize the myelin sheath. nih.govmdpi.com This buildup occurs not only in oligodendrocytes and Schwann cells but also in astrocytes and some neurons. caymanchem.com The dysfunction and eventual death of oligodendrocytes prevent both the maintenance of existing myelin and the remyelination of damaged axons. nih.gov The toxic accumulation of sulfatides and their metabolites, such as psychosine (B1678307) sulfate (B86663), is thought to be a key driver of the demyelination process. nih.gov This leads to a progressive loss of motor and cognitive functions. crisprmedicinenews.comgpnotebook.com

Role of Sulfatide Accumulation in Cellular Stress and Apoptosis

The intralysosomal storage of sulfatides triggers a cascade of cellular stress responses that contribute to cell death. caymanchem.comuwo.ca One proposed mechanism involves the disruption of calcium homeostasis. frontiersin.orgnih.govmdpi.com Elevated sulfatide levels can cause an influx of calcium into the cytoplasm, leading to cellular stress and initiating apoptosis (programmed cell death). frontiersin.orgnih.govmdpi.com Furthermore, the accumulation of sulfatides leads to mitochondrial dysfunction. uwo.ca Studies have shown that cells from MLD models exhibit fragmented mitochondria, which is a sign of cellular stress and can lead to the production of reactive oxygen species (ROS). uwo.canih.gov This collective dysfunction across multiple organelles contributes to the eventual demise of the cell. uwo.ca The stress response from sulfatide storage increases the rate of oligodendrocyte apoptosis, which is a key factor in the progression of MLD. caymanchem.com

Inflammatory Responses Associated with Sulfatide Accumulation in MLD

Neuroinflammation is a significant contributor to the pathology of MLD. nih.gov The accumulation of sulfatides can trigger an inflammatory response within the nervous system. frontiersin.orgnih.gov Sulfatides themselves can act as endogenous stimulators of brain-resident immune cells like microglia. caymanchem.comcaymanchem.com Studies have shown that sulfatide accumulation induces the expression of pro-inflammatory cytokines and chemokines. nih.govresearchgate.netresearchgate.net In patients with MLD, elevated levels of inflammatory markers such as monocyte chemoattractant protein 1 (MCP-1), various interleukins (e.g., IL-1β, IL-6, IL-8), and tumor necrosis factor-alpha (TNF-α) have been detected in the cerebrospinal fluid and plasma. uwo.cafrontiersin.orgnih.gov This chronic inflammatory environment, driven by activated glial cells, can become cytotoxic and lead to widespread apoptosis of oligodendrocytes, creating a vicious cycle that exacerbates demyelination and neuroinflammation. caymanchem.comnih.govresearchgate.net

Altered Sulfatide Profiles in Neurodegenerative Diseases

Beyond MLD, alterations in sulfatide levels are also implicated in more common neurodegenerative conditions, most notably Alzheimer's disease.

Involvement in Alzheimer's Disease Pathogenesis (e.g., Lipid Raft Alterations)

In stark contrast to MLD, Alzheimer's disease (AD) is characterized by a significant depletion of sulfatides in the brain, which is detectable even in the earliest preclinical stages of the disease. wikipedia.orgasbmb.orgnih.gov This loss can be as high as 50% in the white matter and up to 90% in the gray matter in the early phases of AD. wikipedia.org This sulfatide deficiency is considered one of the earliest events in AD pathogenesis. nih.gov

This depletion has a profound impact on lipid rafts, which are specialized microdomains within the cell membrane that are crucial for cellular signaling. biorxiv.orgaginganddisease.org Lipid rafts are enriched in sphingolipids, including sulfatides, and cholesterol. aginganddisease.org The reduction of sulfatides in AD alters the composition and integrity of these rafts. aginganddisease.orgnih.govresearchgate.net

Key Consequences of Sulfatide Depletion in AD:

Impaired Myelin Maintenance: Since sulfatides are essential for myelin function, their loss contributes to myelin instability and breakdown, which is a recognized feature of AD. nih.govmdpi.com

Disrupted Signaling: Altered lipid raft composition can disrupt critical signaling pathways, affecting neurotransmission and synaptic plasticity. biorxiv.orgfrontiersin.org

Amyloid Precursor Protein (APP) Processing: Lipid rafts are important sites for the processing of APP. Changes in raft composition may influence the cleavage of APP, potentially promoting the production of amyloid-beta (Aβ) peptides, a hallmark of AD. nih.govfrontiersin.org

Apolipoprotein E (ApoE) Interaction: The ApoE4 gene is a major genetic risk factor for AD. asbmb.org ApoE is involved in lipid transport, and it mediates the turnover of sulfatides in the brain. wikipedia.orgmdpi.com The presence of the ApoE4 allele is associated with a more dramatic loss of sulfatide, suggesting a link between this genetic risk factor and sulfatide-related pathology. asbmb.org

The table below summarizes the changes in sulfatide levels and their cellular consequences in MLD and AD.

Condition Primary Sulfatide Alteration Key Cellular Location of Alteration Primary Pathological Consequence Impact on Lipid Rafts
Metachromatic Leukodystrophy (MLD) AccumulationLysosomes of Oligodendrocytes, Schwann Cells, AstrocytesDemyelination, Neurodegeneration, Apoptosis, NeuroinflammationNot a primary reported mechanism
Alzheimer's Disease (AD) DepletionMyelin Sheath, Gray and White MatterMyelin Instability, Disrupted Cellular Signaling, Altered APP ProcessingAltered composition and function

Mechanistic Links to Parkinson's Disease

Emerging research suggests a connection between alterations in sulfatide metabolism and the pathophysiology of Parkinson's disease (PD). researchgate.netwikipedia.orgfrontiersin.orgfrontiersin.org High levels of sulfatide have been noted in the gray matter of the cerebellum and the superior frontal lobe in individuals with Parkinson's disease. wikipedia.org Furthermore, genetic variants of arylsulfatase A (ARSA), the enzyme responsible for sulfatide degradation, are also associated with PD, where the enzyme may act as a chaperone for α-synuclein. frontiersin.orgfrontiersin.org

Studies using animal models have provided more specific insights. In rats with experimentally induced Parkinsonism, a decrease in the content of both total and fractional cerebrosides and sulfatides in the brain was observed. oatext.com This was accompanied by an increase in sphingosine (B13886), a product of glycolipid hydrolysis, suggesting that disorders in lipid metabolism play a significant role in the pathology of PD. oatext.com

More detailed analysis in a primate model of Parkinson's disease (MPTP-lesioned macaques) revealed region-specific dysregulation of sulfatide metabolism. researchgate.netresearchgate.net Specifically, there was a depletion of certain long-chain hydroxylated sulfatides with polyunsaturated chains in motor-related brain regions like the globus pallidus and substantia nigra pars reticulata. researchgate.net Conversely, levels of some long-chain non-hydroxylated sulfatides were elevated in these same areas. researchgate.net This depletion of hydroxylated sulfatides is indicative of oxidative stress and damage to oligodendrocytes and myelin in brain regions relevant to PD pathology. researchgate.netresearchgate.net

Sulfatides in Cancer Biology

Sulfatides, a class of sulfated glycosphingolipids, have been increasingly implicated in the pathobiology of various cancers. researchgate.netindexcopernicus.com Their aberrant expression on the surface of tumor cells can influence several aspects of cancer progression, from metastasis to immune evasion. researchgate.netnih.gov

Elevated Sulfatide Expression in Various Cancer Types

High levels of sulfatide expression have been identified in a range of human cancers. researchgate.netimrpress.comimrpress.comrupress.org These include, but are not limited to, colon, ovarian, gastric, renal cell carcinoma, breast cancer, and hepatocellular carcinoma (HCC). researchgate.netimrpress.comimrpress.comnih.gov In ovarian cancer, for instance, mass spectrometry analyses have confirmed that most tumor-bearing tissues have higher quantities of sulfatides compared to normal tissues. nih.gov The most common sulfatide species found to be elevated in ovarian cancer are d18:1/C16:0, d18:1/C24:1, and d18:1/C24:0. nih.govcaymanchem.com

Similarly, in basal-like breast cancer (BLBC), a particularly aggressive subtype, the expression of UGT8, an enzyme in the sulfatide biosynthetic pathway, is significantly elevated. rupress.org This leads to an increase in sulfatide levels, which in turn contributes to the progression of BLBC. rupress.org The elevated expression of sulfatides in these and other cancers has been correlated with poor patient prognosis, suggesting their potential as a biomarker. rupress.orgnih.govfrontiersin.org

Role in Tumor Metastasis via Cell Adhesion Pathways

One of the key mechanisms by which sulfatides contribute to cancer progression is by facilitating tumor metastasis through their role in cell adhesion. wikipedia.orgresearchgate.netimrpress.comimrpress.com Sulfatides present on the surface of cancer cells can act as ligands for selectins, a family of cell adhesion molecules. wikipedia.orgnih.gov Specifically, sulfatides can bind to P-selectin, which is expressed on platelets and endothelial cells. nih.gov This interaction is thought to facilitate the binding of tumor cells to platelets, which can protect the cancer cells from the immune system and aid their dissemination to distant organs. researchgate.net

In hepatocellular carcinoma (HCC), the level of sulfatide expression has been shown to positively correlate with the metastatic potential of different cell lines. imrpress.comimrpress.com Sulfatides in HCC cells can enhance cell adhesion to vitronectin and promote metastasis by modulating the expression of the integrin αV subunit. oncotarget.com Furthermore, sulfatides can induce the clustering and activation of integrin αVβ3, a key molecule in tumor cell invasion, migration, and angiogenesis. oncotarget.com

However, the role of sulfatides in metastasis can be complex and may vary depending on the cancer type and the specific sulfatide species involved. For example, in a murine melanoma cell line, synthetic sulfatides were found to inhibit cell adhesion, motility, and invasion. nih.govresearchgate.net

Influence on Tumor Immunity and Immune Escape Mechanisms

Sulfatides are also involved in modulating the host's immune response to cancer, often contributing to immune escape. researchgate.netnih.gov One of the ways they achieve this is through the HIF-1-galactose-3-o-mercaptotransferase 1-sulfatide axis, which has been shown to enhance the immune escape of renal clear cell carcinoma by increasing the binding of tumor cells to platelets. researchgate.netnih.govnih.gov

Furthermore, sulfatides are recognized as self-lipid antigens that can be presented by CD1d molecules. frontiersin.orgimrpress.com This interaction can activate type II Natural Killer T (NKT) cells, which have a regulatory role in the immune system. frontiersin.orgimrpress.com The activation of these cells can sometimes suppress anti-tumor immunity, thereby supporting tumor escape. oup.com The ceramide structure of sulfatide analogues can influence the functional activity of these type II NKT cells, with some analogues showing the potential to enhance anti-tumor immunotherapy. oup.com

Sulfatides in Other Inflammatory Conditions

Beyond their role in neurodegenerative diseases and cancer, sulfatides are also implicated in a variety of other inflammatory conditions. caymanchem.comfrontiersin.orgaai.org They can act as endogenous stimulators in brain-resident immune cells, triggering inflammatory responses. aai.org In demyelinating diseases like multiple sclerosis, altered levels of sulfatide and anti-sulfatide antibodies have been observed. aai.org

In the context of liver disease, a loss of sulfatides has been linked to primary sclerosing cholangitis, a chronic inflammatory disorder of the bile ducts. imrpress.comimrpress.com Sulfatides also appear to have a protective role in alcohol-related liver disease by inhibiting pro-inflammatory NKT cells. imrpress.com

Sulfatides are also involved in systemic vasculitis, an autoimmune disease characterized by inflammation of blood vessels. frontiersin.org Serum sulfatide levels have been found to be significantly decreased in patients with severe systemic vasculitis with kidney involvement. frontiersin.org This is thought to be due to the consumption of sulfatides in reactions with overexpressed selectins during severe inflammation. frontiersin.org

Contribution to Chronic Inflammation Mechanisms

Sulfatides, particularly when their metabolism is altered or when they are released in abnormal contexts such as demyelination, can act as endogenous stimulators of inflammatory responses. nih.gov They are recognized by immune cells in both the central nervous system and the periphery, initiating signaling cascades that contribute to chronic inflammatory states.

In the brain, sulfatides can trigger pathological inflammatory responses from resident immune cells like microglia and astrocytes. nih.gov Studies have shown that direct exposure to sulfatide causes primary microglia to adopt an activated morphology and stimulates the production of various inflammatory mediators. nih.gov This activation involves the rapid phosphorylation of key signaling proteins, including p38, ERK, and JNK, and enhances the activity of transcription factors such as NF-κB and AP-1, which are central to the inflammatory gene expression program. nih.gov This process appears to be mediated, at least in part, through an L-selectin-dependent mechanism. nih.gov

In the context of lysosomal storage diseases like Metachromatic Leukodystrophy (MLD), the accumulation of sulfatides is a primary driver of chronic neuroinflammation. frontiersin.orgresearchgate.net This sustained inflammation is characterized by the excessive release of cytokines and chemokines, which perpetuates a cycle of demyelination and neurodegeneration. researchgate.net For instance, patients with MLD show elevated levels of specific inflammatory molecules in both plasma and cerebrospinal fluid. frontiersin.org

The role of sulfatides in inflammation extends to the vascular system. They are involved in the inflammatory pathways of blood vessels through their interaction with selectins on leukocytes and platelets. frontiersin.org This interaction can contribute to the pathophysiology of systemic vasculitis, where inflammation of blood vessels is a key feature. frontiersin.org

Table 1: Pro-Inflammatory Mediators and Pathways Activated by Sulfatide

Mediator/Pathway Cellular Context Implication References
p38, ERK, JNK (MAPKs) Glial Cells (Microglia, Astrocytes) Activation of intracellular signaling cascades leading to inflammatory gene expression. nih.gov
NF-κB, AP-1 Glial Cells Activation of key transcription factors for pro-inflammatory cytokine production. nih.gov
Monocyte Chemoattractant Protein 1 (MCP-1) Central Nervous System Recruitment of monocytes/macrophages to the site of inflammation. frontiersin.org
Interleukin-8 (IL-8) Central Nervous System A potent chemoattractant and activator of neutrophils. frontiersin.org
Macrophage Inflammatory Protein 1β (MIP-1β) Central Nervous System Chemoattractant for various immune cells, including monocytes and T-cells. frontiersin.org
L-selectin & P-selectin Interaction Leukocytes, Platelets, Endothelium Mediates cell adhesion and contributes to vascular inflammation. frontiersin.org

Specific Anti-Inflammatory Effects (e.g., Leukotriene Synthesis Inhibition)

Conversely, sulfatides have demonstrated significant anti-inflammatory properties in various experimental models. These effects are often isoform-specific and depend on the physiological or pathological context.

One of the key anti-inflammatory functions of sulfatide is the inhibition of pro-inflammatory cytokine production. The C16:0 isoform of sulfatide, for example, has been shown to inhibit the production of Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Furthermore, sulfatides can suppress the secretion of High Mobility Group Box 1 (HMGB1), a late mediator of sepsis, by preventing the localization of Toll-Like Receptor 4 (TLR4) into lipid rafts, thereby disrupting its signaling cascade. frontiersin.org This action leads to a significant decrease in the secretion of TNF-α and IL-6 in peripheral immune cells stimulated with bacterial lipopolysaccharide (LPS). frontiersin.org Certain isoforms, like C24:0 sulfatide, are thought to protect insulin-producing cells from autoimmune and cytokine-induced destruction, suggesting a role in mitigating diseases like Type 1 diabetes. nih.govportlandpress.com

A well-documented anti-inflammatory mechanism of sulfatide is the inhibition of leukotriene synthesis. caymanchem.comnih.gov Leukotrienes are potent lipid mediators of inflammation. In adherent human polymorphonuclear leukocytes (PMNs), sulfatides suppress the synthesis of metabolites from the 5-lipoxygenase (5-LO) pathway. nih.gov This is achieved through a dual mechanism: sulfatides directly inhibit the enzymatic activity of 5-LO and also impede the necessary translocation of the enzyme to the nuclear envelope, a critical step for its activation. caymanchem.comnih.gov It is proposed that sulfatides induce this effect by causing a significant rearrangement of intracellular lipids, specifically by increasing the accumulation of cholesterol in certain cellular compartments, which in turn abrogates 5-LO activation. nih.gov

Table 2: Summary of Anti-Inflammatory Effects of Sulfatide

Effect Mechanism Cellular Context References
Inhibition of Cytokine Production (TNF-α, IL-6, IL-1) Downregulation of cytokine gene expression. Immune Cells nih.gov
Inhibition of HMGB1 Secretion Hinders co-localization of TLR4 with lipid rafts, suppressing downstream signaling (e.g., JNK). Macrophages (Raw 264.7 cells) frontiersin.org
Inhibition of Leukotriene Synthesis Direct inhibition of 5-lipoxygenase (5-LO) and impediment of its translocation to the nuclear envelope. Polymorphonuclear Leukocytes (PMNs) caymanchem.comnih.gov
Protection from Apoptosis Reduction of caspase-3/7-dependent apoptosis induced by pro-inflammatory cytokines. Insulin-producing cells nih.gov
Amelioration of Autoimmune Neuritis Regulation of the balance between T helper cells (Th1/Th17) and regulatory T cells. Immune System ucl.ac.uk

Advanced Analytical Methodologies for Sulfatide Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to sulfatide analysis, enabling the separation of these lipids from other classes and the resolution of individual molecular species prior to detection.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) represents a foundational technique for the analysis of glycosphingolipids. Historically, methods involved the use of silica (B1680970) gel columns with gradient elution, for instance using mixtures of isopropanol, hexane, and water. gerli.com Such approaches could separate glycolipids based on the number of sugar residues and, to some extent, the nature of the ceramide moiety. gerli.com However, conventional detection systems for native, underivatized molecules were a limitation. gerli.com

Modern HPLC methods are often coupled with mass spectrometry (LC-MS), which has become a method of choice for quantifying compounds in complex samples due to its superior sensitivity and specificity. tandfonline.com For sulfatide analysis, this often involves solid-phase extraction (SPE) to enrich the glycosphingolipid fraction, which can then be further analyzed by HPLC. gerli.com The separation allows for the analysis of sulfatide species based on their hydrophobicity, which is crucial for studying changes in individual molecular species in various biological contexts. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) has largely superseded traditional HPLC for sulfatide analysis due to its significant improvements in resolution, speed, and sensitivity. google.com Utilizing columns with smaller particle sizes (typically under 2 µm), UHPLC provides sharper and narrower peaks, allowing for better separation of complex sulfatide mixtures. nih.govmdpi.com

Several UHPLC methods have been developed for sulfatide profiling. For instance, an Acquity UHPLC system with an HSS T3 C18 column (50 × 2.1 mm, 1.8 µm) has been successfully used for the separation of sulfatide species. google.comnih.gov The mobile phase composition is critical for optimal separation and detection; a common combination involves a gradient of water, acetonitrile, and isopropanol, often with an additive like formic acid to improve peak shape and ionization efficiency. google.comnih.gov The use of 0.1% formic acid has been shown to increase the negative-ion MS/MS response by as much as 100% compared to ammonium (B1175870) formate. nih.gov These systems enable high-throughput analysis, with run times as short as 12 minutes per sample, making them suitable for large-scale lipidomics studies. creative-proteomics.com

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS) is the cornerstone of modern sulfatide analysis, providing detailed structural information and highly sensitive quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Species Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the comprehensive profiling and quantification of sulfatide species. nih.govresearchgate.net This method offers high specificity and sensitivity, allowing for the characterization of sulfatides (B1148509) that vary in N-acyl chain lengths and hydroxylation states. longdom.org

In a typical LC-MS/MS workflow for sulfatides, the analysis is often performed in negative ion mode, monitoring for the characteristic fragment ion at m/z 96.9, which corresponds to the sulfate (B86663) head group ([HSO₄]⁻). nih.govlongdom.orguu.nl However, it is noted that this ion can also arise from phosphate (B84403) groups in phospholipids, necessitating robust chromatographic separation. uu.nl Multiple Reaction Monitoring (MRM) is frequently employed for quantification, where specific precursor-to-product ion transitions are monitored for each sulfatide species. longdom.orgnorthampton.ac.uk This targeted approach allows for the detection of dozens of sulfatide species in a single run. creative-proteomics.comresearchgate.net For example, one method reported the detection of over 70 sulfatide species. creative-proteomics.com The sensitivity of these methods is remarkable, with lower limits of quantification (LLOQ) reaching as low as 0.1 ng/mL in biological matrices like plasma. creative-proteomics.com

Table 1: Performance Characteristics of a UHPLC-MS/MS Sulfatide Assay

Parameter Finding Source
Platform Agilent 1290 Infinity II UHPLC, Agilent 6495C Triple Quadrupole MS creative-proteomics.com
Sensitivity (LLOQ) 0.1 ng/mL creative-proteomics.com
Intra-batch Precision (CV) ≤ 8% creative-proteomics.com
Inter-batch Precision (CV) ≤ 12% creative-proteomics.com
Throughput ≤ 12 minutes per sample creative-proteomics.com
Species Coverage > 70 (including saturated, unsaturated, and hydroxylated forms) creative-proteomics.com

| Extraction Recovery | ≥ 85% | creative-proteomics.com |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another key technology for sulfatide analysis, prized for its high speed and suitability for high-throughput screening and tissue imaging. oup.comnih.gov This soft ionization technique typically generates simple spectra with singly charged ions, making it a powerful tool for analyzing glycosphingolipids. oup.comnih.gov

MALDI-TOF MS can be used to rapidly profile sulfatide species from small amounts of biological material. oup.com The choice of matrix is crucial for successful analysis. While traditional matrices have been used, recent studies have shown that novel matrices like N1,N4-dibenzylidenebenzene-1,4-diamine (DBDA) can significantly enhance the ionization of sulfatides in negative ion mode compared to conventional options. nih.govbiorxiv.org MALDI-MS has also been applied to quantitative analysis, with one method reporting linearity between 2 pmol and 1 nmol of sulfatide. nih.gov Furthermore, MALDI imaging mass spectrometry allows for the spatial mapping of different sulfatide species directly within tissue sections, providing valuable insights into their localization in complex structures like the brain. biorxiv.orgacs.org

Application of Internal Standards (e.g., N-Octadecanoyl-D3-sulfatide, N-Acetyl-sulfatide)

Accurate quantification in mass spectrometry-based lipidomics relies heavily on the use of appropriate internal standards (IS). These standards are chemically similar to the analytes of interest and are added to samples at a known concentration to correct for variations in sample extraction, processing, and instrument response. google.com

In sulfatide research, several types of internal standards are employed. Stable isotope-labeled sulfatides are considered the gold standard. N-Octadecanoyl-D3-sulfatide (C18:0-D3-sulfatide) is a commonly used internal standard for the quantification of total sulfatides and various sulfatide species. tandfonline.comnih.govtandfonline.comcaymanchem.com Its deuterated fatty acid chain allows it to be distinguished from endogenous sulfatides by its mass, while ensuring similar chemical behavior during sample preparation and analysis. caymanchem.com

The compound This compound serves a specific and crucial role as an internal standard, particularly for the quantification of lysosulfatide (B1235030), the deacylated form of sulfatide. tandfonline.comnih.govtandfonline.comresearchgate.net In several validated LC-MS/MS assays, this compound is added to samples to enable the accurate measurement of lysosulfatide concentrations, which can be as low as the picogram-per-milliliter range. tandfonline.comresearchgate.net For example, in an assay to quantify lipids in cerebrospinal fluid, lysosulfatide concentrations were calculated using this compound as the IS, while sulfatide concentrations were determined using C18:0-D3-sulfatide as the IS. tandfonline.comtandfonline.com Similarly, in a method to quantify lipids in mouse tissues, this compound was used as the internal standard for lysosulfatide, while N-octadecanoyl-D3-sulfatide was used for sulfatides. nih.gov Another study on serum sulfatide quantification by MALDI-TOF MS used hydrogenated N-acetyl lysosulfatide as an internal standard. nih.gov

Table 2: Common Internal Standards in Sulfatide and Lysosulfatide Analysis

Internal Standard Analyte(s) Analytical Method Source(s)
This compound Lysosulfatide LC-MS/MS tandfonline.comnih.govtandfonline.comresearchgate.net
Hydrogenated N-acetyl lysosulfatide Sulfatide (measured as lyso-form) MALDI-TOF MS nih.gov
N-Octadecanoyl-D3-sulfatide Sulfatides LC-MS/MS tandfonline.comnih.govtandfonline.comresearchgate.net

| d5-C16:0 and d13-C16:1-OH sulfatides | C16:0 and C16:1-OH sulfatides | LC-MS/MS | revvity.com |

Spectroscopic and Imaging Techniques for Sulfatide Localization and Dynamics

Advanced Imaging Mass Spectrometry

Advanced imaging mass spectrometry (IMS) has emerged as a powerful technique for elucidating the spatial distribution of lipids, including sulfatides, directly within tissue sections. This methodology provides a visual representation of where specific molecules are located, offering critical insights into their roles in both normal physiological processes and pathological conditions.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is a prominent tool in this field. biorxiv.orgresearchgate.net It allows for the analysis of biomolecules with a soft ionization process that typically results in simple spectra of singly charged ions. biorxiv.org When applied in an imaging mode, MALDI-TOF MS can map the in-situ distribution of various analytes. biorxiv.org

Recent advancements have focused on improving the ionization efficiency of sulfatides for better detection in IMS. For instance, a novel matrix, N1,N4-dibenzylidenebenzene-1,4-diamine (DBDA), has been shown to enhance the ionization of sulfatides compared to traditional matrices. biorxiv.org This improvement facilitates more detailed mapping of sulfatides in brain tissue. biorxiv.org

Furthermore, innovative IMS workflows have been developed to distinguish between sulfatide isomers, which is a significant analytical challenge. acs.org Sulfatides can exist as diastereomers with either an alpha- or beta-glycosidic linkage connecting the sugar to the sphingoid backbone. acs.org While these are readily generated in negative ion mode IMS, resolving them is difficult. acs.org A recently developed gas-phase charge inversion ion/ion reaction utilizing a strontium tris-phenanthroline [Sr(Phen)3]2+ reagent allows for the separation of these diastereomers. acs.org This technique enables the acquisition of separate images for both alpha- and beta-linked sulfatides directly from rat brain tissue, revealing that while both isomers have similar distributions, the β-isomers are more abundant. acs.org This capability to image at the α/β-isomer level may uncover important molecular details in the study of various diseases. acs.org

IMS studies have already provided valuable research findings. For example, mass spectrometry imaging has been used to reveal a significant reduction of sulfatides in the brain stem and corpus callosum of rats exposed to high levels of fine particulate matter (PM2.5), suggesting a link between air pollution and neurodegeneration. researchgate.net

Interactive Data Table: Key Methodologies in Imaging Mass Spectrometry for Sulfatide Research

Methodology Description Key Findings/Applications References
MALDI-TOF IMS A soft ionization technique that maps the spatial distribution of biomolecules in tissue sections.Used to map the distribution of sulfatides and fatty acids in brain tissue. biorxiv.org biorxiv.orgresearchgate.net
DBDA Matrix Enhancement The use of N1,N4-dibenzylidenebenzene-1,4-diamine (DBDA) as a matrix to improve the ionization of sulfatides.Enhanced ion abundance of sulfatides, leading to better imaging quality in brain tissue. biorxiv.org biorxiv.org
Gas-Phase Charge Inversion Ion/Ion Reaction A workflow using a strontium tris-phenanthroline reagent to separate sulfatide diastereomers (α and β isomers).Enabled the first-ever separate imaging of α- and β-linked sulfatide isomers in rat brain tissue. acs.org acs.org

Synthetic Approaches and Structure Activity Relationship Studies of Sulfatides

Chemical Synthesis of Sulfatide Analogues and Isoforms

The de novo synthesis pathway in cells begins with the formation of ceramide, followed by the addition of a galactose moiety by UDP-galactose:ceramide galactosyltransferase (CGT) to produce galactosylceramide. nih.govucl.ac.uk This precursor is then sulfated by cerebroside sulfotransferase (CST) to yield the final sulfatide product. nih.govucl.ac.uk Chemical synthesis strategies often mimic this modular assembly, allowing for precise variations in the molecule's structure.

Synthesis of Variable Fatty Acyl Chain Lengths and Hydroxylation States

The fatty acid component of the ceramide backbone is a key source of structural diversity in sulfatides (B1148509). researchgate.net Different tissues and developmental stages exhibit distinct profiles of sulfatide species, which vary in the length, saturation, and hydroxylation of their fatty acyl chains. researchgate.netnih.gov For instance, sulfatides with shorter fatty acid chains (e.g., C16:0, C18:0) are more prevalent in neurons, astrocytes, and during early developmental stages, while those with very-long-chain fatty acids (e.g., C24:0, C24:1) are enriched in the mature myelin sheath. nih.govresearchgate.net

Chemical synthesis provides a means to access specific sulfatide isoforms for functional studies. Synthetic routes have been developed to produce sulfatides with defined fatty acyl chains, including palmitic (C16:0), stearic (C18:0), behenic (C22:0), and nervonic (C24:1) acids. researchgate.netresearchgate.net Furthermore, hydroxylated sulfatides, such as those containing α-hydroxy-stearic acid (hC18:0), have also been synthesized. researchgate.net These syntheses typically involve the coupling of a protected galactosyl-sphingosine backbone with the desired fatty acid, followed by deprotection and sulfation steps. tandfonline.com This modular strategy allows for a systematic investigation into how the lipid's hydrophobic domain influences its biological activity. tandfonline.com

Table 1: Examples of Synthesized Sulfatide Isoforms
Fatty Acyl ChainCommon NameHydroxylation StatePrimary Location/ContextReference
C16:0PalmiticNon-hydroxylatedPancreatic β-cells, early CNS development nih.govnih.govresearchgate.net
C18:0StearicNon-hydroxylatedNeurons, astrocytes researchgate.netresearchgate.net
hC18:0α-hydroxy-stearicHydroxylatedMyelinating cells researchgate.net
C24:0LignocericNon-hydroxylatedMature myelin researchgate.netnih.gov
C24:1NervonicNon-hydroxylatedMature myelin researchgate.netnih.gov

Derivatization Strategies (e.g., N-Acetylation to N-Acetyl-sulfatide)

To investigate the functional importance of specific chemical groups on the sulfatide molecule, derivatization strategies are employed. A key example is the synthesis of this compound. This analogue is derived from lysosulfatide (B1235030) (sulfogalactosyl-sphingosine), which is a sulfatide molecule that lacks the N-acyl fatty acid chain, leaving a free primary amine group on the sphingosine (B13886) backbone. nih.govjneurosci.org

This compound is synthesized by the chemical acetylation of this primary amine group on lysosulfatide. jneurosci.orgresearchgate.net This targeted modification neutralizes the positive charge of the amine and introduces a small, neutral acetyl group. The resulting this compound molecule serves as a critical experimental tool to probe the biological significance of the free amine group present in lysosulfatide and the bulky fatty acyl chain in natural sulfatides. nih.govresearchgate.net This analogue has been instrumental in structure-activity relationship studies, particularly in the fields of hemostasis and neuroscience. nih.govnih.govjneurosci.org this compound is also utilized as an internal standard in mass spectrometry-based quantification methods for lysosulfatides in biological samples. nih.gov

Impact of Structural Modifications on Biological Activity

The precise chemical structure of a sulfatide molecule dictates its interactions with proteins and other lipids, thereby determining its biological function. Modifications to the fatty acid chain, the sphingosine base, or the sulfated galactose headgroup can have profound effects on activity.

Role of Fatty Acid Chain Length in Biological Function (e.g., Axon Outgrowth Inhibition)

The fatty acid chain is a crucial determinant of sulfatide's function. Studies have revealed that sulfatide is a potent, myelin-associated inhibitor of central nervous system (CNS) axon outgrowth. nih.gov To dissect the structural requirements for this inhibitory activity, synthetic sulfatide isoforms with varying fatty acid chain lengths were tested.

Research on retinal ganglion cells (RGCs) demonstrated that synthetic sulfatides with either a long-chain fatty acid (N-tetracosanoyl-sulfatide, C24:0) or a short-chain fatty acid (N-palmitoyl-sulfatide, C16:0) were both sufficient to significantly inhibit neurite outgrowth in vitro. nih.govjneurosci.org Their inhibitory effect was comparable to that of the mixed population of sulfatides purified from the brain. nih.gov In stark contrast, sulfatide analogues that completely lack a fatty acid chain, such as lysosulfatide and this compound, had no significant effect on axon outgrowth. nih.govjneurosci.org These findings indicate that the presence of a fatty acid moiety is absolutely required for the inhibitory properties of sulfatide, but the specific length of the chain (from C16 to C24) is not a critical factor for this particular biological function. nih.gov This suggests that multiple parts of the sulfatide molecule, not just the sulfate (B86663) group, are necessary for its inhibitory effects on axons. nih.gov

Table 2: Effect of Sulfatide Structure on Axon Outgrowth Inhibition
Sulfatide AnalogueFatty Acid ChainEffect on RGC Neurite OutgrowthReference
N-tetracosanoyl-sulfatideC24:0Inhibitory nih.govjneurosci.org
N-palmitoyl-sulfatideC16:0Inhibitory nih.govjneurosci.org
LysosulfatideNoneNot inhibitory nih.govjneurosci.org
This compoundNone (N-acetyl group instead)Not inhibitory nih.govjneurosci.org

Significance of the Free Amine Group in Lysosulfatide vs. This compound for Anticoagulant Activity

The functional importance of the free primary amine on the sphingosine backbone is highlighted by comparing the biological activities of lysosulfatide and this compound, particularly in the context of blood coagulation. Studies have shown that lysosulfatide possesses robust anticoagulant activity. nih.govresearchgate.net It prolongs clotting time in plasma assays and inhibits over 90% of prothrombin activation in purified systems containing coagulation factor Xa (fXa) and factor Va (fVa). nih.govresearchgate.net

To determine the structural basis for this activity, a series of lysosulfatide analogues were tested. When this compound was used in these assays, it was found to be completely non-anticoagulant. nih.govresearchgate.netresearchgate.net This result demonstrates unequivocally that the free amine group at carbon 2 of the sphingosine base is absolutely required for the anticoagulant and prothrombinase-inhibitory activity of lysosulfatide. nih.govplos.org The mechanism is thought to involve the binding of lysosulfatide to fXa at a domain distinct from the Gla domain, an interaction that is lost upon acetylation of the amine group. nih.govplos.orgnih.gov

Table 3: Comparison of Anticoagulant Activity
CompoundKey Structural FeatureAnticoagulant ActivityMechanismReference
LysosulfatideFree primary amineYes (potent)Inhibits Factor Xa activity in the prothrombinase complex nih.govresearchgate.netplos.org
This compoundAcetylated amine (amide)NoLacks the required free amine for interaction with Factor Xa nih.govresearchgate.netresearchgate.netplos.org

Effects of Headgroup Modifications on Protein Binding and Cellular Interactions

The hydrophilic sulfated galactose headgroup of sulfatide is the primary point of contact for interactions with extracellular proteins and receptors. nih.govresearchgate.net These interactions are critical for sulfatide's role in cell adhesion, signal transduction, and immune recognition. nih.govcaymanchem.com Structural studies have identified several distinct modes of protein-sulfatide binding. nih.govresearchgate.net One common mode involves proteins recognizing sulfatide via specific consensus sequences of amino acids that form binding pockets. nih.govresearchgate.net Another involves proteins that "cage" the sulfatide molecule. nih.govresearchgate.net

The precise orientation and presentation of the headgroup are crucial. For example, the crystal structure of the immune receptor CD1d in complex with a sulfatide analogue revealed that the 3'-sulfated galactose headgroup is highly exposed, projecting away from the binding groove for presentation to a T-cell receptor. nih.gov Modifications to this headgroup, such as desulfation to form galactosylceramide, eliminate binding by specific antibodies and proteins, confirming the essential role of the sulfate group for recognition. researchgate.net

Furthermore, the context of the surrounding membrane can influence these interactions. For instance, the binding of soybean lectin to sulfatide-containing liposomes was found to be dependent on membrane curvature, with the protein showing a higher affinity for more highly curved membranes. acs.org The binding of neurofascin 155 (NF155), a key protein at the nodes of Ranvier, to sulfatide-rich membranes is mediated by multiple binding sites, leading to high-affinity interactions that are crucial for myelin stability. biorxiv.org Altering the sulfatide headgroup or its accessibility can disrupt these critical protein-lipid interactions, potentially leading to pathological conditions like demyelination. researchgate.net

Applications of Synthetic Analogues in Mechanistic Research

The creation of synthetic analogues of this compound has been a significant leap forward in understanding the diverse biological functions of sulfatides. These custom-built molecules allow researchers to overcome the inherent complexities of studying naturally occurring sulfatides, which often exist as heterogeneous mixtures. By systematically altering the chemical structure of this compound, scientists can investigate how specific parts of the molecule contribute to its biological actions. This section details the use of these synthetic analogues in exploring receptor binding, clarifying molecular interactions, and creating new tools for research.

Synthetic this compound analogues are crucial for identifying and characterizing the binding sites of proteins and receptors that interact with sulfatides. The creation of a library of these analogues, with specific modifications to the ceramide or sulfate components, facilitates structure-activity relationship (SAR) studies. These studies help to pinpoint the essential molecular features necessary for strong binding.

For example, synthetic analogues have been used to study the binding of sulfatide to various pathogens. Research on Mycoplasma pneumoniae, a bacterium responsible for respiratory infections, has shown that it binds to sulfated glycolipids. asm.org Studies using synthetic analogues have demonstrated that the sulfate group is critical for this attachment. asm.org Similarly, synthetic sulfatide analogues have been used to investigate interactions with Moraxella catarrhalis, another respiratory pathogen. asm.org

In the context of the immune system, the interaction between sulfatides and CD1d molecules, which present lipid antigens to natural killer T (NKT) cells, has been a key area of research. To understand the specific sulfatide structures that are most effective at stimulating these immune cells, scientists have synthesized various sulfatide homologues and analogues with different fatty acid chain lengths. nih.gov These studies have helped to identify the most immunologically active forms of sulfatide. nih.gov

The following table summarizes key findings from research using synthetic this compound analogues to investigate receptor binding.

Analogue TypeReceptor/Protein StudiedKey Finding
Analogues with varied fatty acid chain lengthsCD1d (for NKT cell stimulation)The length of the fatty acid chain influences the strength of the immune response. nih.gov
Analogues with modified sphingoid basesType I and Type II NKT cellsThe structure of the sphingoid base can determine which type of NKT cell is activated. nih.gov
Analogues with and without the sulfate groupMycoplasma pneumoniaeThe sulfate group is essential for bacterial attachment. asm.org
Analogues with different ceramide structuresSoybean LectinThe ceramide portion of sulfatide influences binding affinity. acs.orgfrontiersin.org

Synthetic this compound analogues are indispensable for deciphering the precise molecular interactions at the interface between proteins and sulfatides. When combined with high-resolution structural techniques like X-ray crystallography, these analogues provide a detailed picture of the binding contacts.

Structural studies have revealed that the negatively charged sulfate group of sulfatide often forms electrostatic interactions with positively charged amino acid residues, such as arginine and lysine, on the protein surface. frontiersin.org The ceramide portion of the sulfatide can also make significant contacts with the protein, with variations in the fatty acid chain length and saturation affecting the binding specificity. frontiersin.org

A study on the interaction between soybean lectin and sulfatide used molecular dynamics simulations to identify a specific sulfatide-binding site on the lectin. acs.org This research also suggested that the binding of sulfatide occurs at a different location than the binding of N-acetyl-d-galactosamine (GalNAc), another known ligand for this lectin. acs.org

The development of sulfatide analogues with altered sphingoid bases has also provided insights into the activation of different types of NKT cells. For instance, certain synthetic sulfatide analogues were found to specifically stimulate type II NKT cells, while others could activate type I NKT cells, highlighting the importance of the lipid backbone in determining the immunological outcome. nih.gov

The chemical modification of this compound to create research probes has transformed the study of sulfatide biology. By attaching reporter molecules like fluorescent dyes or affinity tags, scientists can track the movement and localization of sulfatides within cells and tissues.

For example, metabolic glycoengineering strategies utilize N-acetylmannosamine (ManNAc) analogues to introduce "click chemistry" tags into sialylated glycoconjugates, a technique that could be adapted for studying sulfatide metabolism and interactions. researchgate.net While not directly this compound, the principle of using synthetic precursors to introduce functional groups for tracking and analysis is a key approach in glycobiology.

The development of radiolabeled ligands has been crucial in pharmacology for studying receptor binding. core.ac.uk Similar approaches with radiolabeled this compound analogues can enable sensitive detection in binding assays and imaging studies. Furthermore, the synthesis of sulfatide analogues as part of dynamic combinatorial chemistry libraries offers a method for discovering novel and selective carbohydrate receptors. bham.ac.uk

The table below lists examples of potential research probes based on this compound and their applications, drawing parallels from established glycobiology techniques.

Probe TypeReporter Group/ModificationPotential Application
Fluorescently Labeled Analoguee.g., NBD, BodipyTo visualize the trafficking and localization of sulfatides in living cells via fluorescence microscopy.
Affinity-Tagged Analoguee.g., BiotinTo isolate and identify sulfatide-binding proteins from cell lysates through pull-down assays.
Radiolabeled Analoguee.g., 3H, 14CFor use in quantitative receptor binding assays and in vivo imaging studies. core.ac.uk
Click-Chemistry Compatible Analoguee.g., Alkyne, AzideFor metabolic labeling and subsequent bio-orthogonal reactions to track and identify interactions. researchgate.net

Q & A

Q. What methodological approaches are recommended for isolating and purifying N-AcSF from biological samples?

The Folch method remains a foundational technique for lipid extraction, utilizing chloroform-methanol mixtures to separate lipids from proteins and carbohydrates. For N-AcSF, additional purification steps such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are required to isolate sulfatide derivatives. Researchers should validate purity using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy .

Q. How can N-AcSF’s role in lysosomal function be experimentally investigated?

In vitro models using lysosomal-enriched cell fractions or patient-derived fibroblasts are effective. Dose-response assays comparing N-AcSF with toxic lysosphingolipids (e.g., psychosine) can elucidate its protective mechanisms. Measure markers like lysosomal pH, enzyme activity (e.g., arylsulfatase A), and cell viability via fluorometric or colorimetric assays. Include controls with ceramide-based lipids (e.g., glucosylceramide) to assess structural specificity .

Q. What experimental design principles should guide N-AcSF studies in membrane biology?

Define independent variables (e.g., lipid concentration, exposure time) and dependent variables (e.g., membrane fluidity, signaling pathways). Use orthogonal assays (e.g., surface plasmon resonance for binding kinetics, fluorescence anisotropy for membrane order) to triangulate results. Adhere to reporting standards for lipidomics, including detailed protocols for lipid handling to avoid oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in N-AcSF’s reported bioactivity across studies?

Contradictions often arise from differences in lipid sourcing, aggregation states, or cell models. Standardize lipid preparations via critical micelle concentration (CMC) measurements and validate biological activity using multiple assays (e.g., thrombin generation assays for anticoagulant effects vs. cytotoxicity screens). Cross-validate findings in genetic models (e.g., sulfatide-deficient mice) to isolate pathway-specific effects .

Q. What advanced techniques are suitable for characterizing N-AcSF’s structural interactions?

Cryo-electron microscopy (cryo-EM) can visualize N-AcSF’s integration into lipid bilayers. Molecular dynamics simulations paired with neutron scattering provide insights into headgroup orientation and hydrogen bonding. For binding studies, isothermal titration calorimetry (ITC) quantifies thermodynamic parameters of N-AcSF-protein interactions, while X-ray crystallography identifies atomic-level binding motifs .

Q. How can N-AcSF’s role in disease mechanisms be systematically validated?

Combine multi-omics approaches: Lipidomics to track sulfatide metabolism, transcriptomics to identify regulated genes (e.g., prosaposin), and proteomics to map interaction partners. Use CRISPR-Cas9-edited cell lines to knockout sulfatide synthesis enzymes (e.g., GAL3ST1) and assess phenotypic rescue with exogenous N-AcSF. Validate in vivo using tracer studies with isotopically labeled N-AcSF .

Q. What strategies mitigate bias in secondary data analysis for N-AcSF meta-studies?

Apply PRISMA guidelines for systematic reviews, ensuring inclusion/exclusion criteria are predefined. Use tools like ROBIS to assess study quality and meta-regression to account for heterogeneity (e.g., variations in assay sensitivity). Curate datasets with tools such as LIPID MAPS to standardize lipid nomenclature and quantification methods .

Q. How should interdisciplinary studies (e.g., neurochemistry + immunology) involving N-AcSF be structured?

Frame hypotheses around shared mechanisms (e.g., sulfatide-mediated neuro-immune crosstalk in multiple sclerosis). Use co-culture systems (e.g., neurons + microglia) and spatial transcriptomics to map lipid-protein interactions across cell types. Integrate findings via computational models (e.g., Boolean networks) to predict pathway intersections .

Data Presentation and Reproducibility

  • Tabular Guidelines :

    ParameterMethodValidation CriteriaReference
    PurityHPLC-MS/MS>95% peak area, no adducts in MS
    BioactivityThrombin generation assayIC50 ± SEM, n ≥ 3 replicates
    Structural dataMD simulations + cryo-EMRMSD < 2 Å, resolution < 4 Å

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like MetaboLights or LipidHome .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.